

1H and 13C NMR spectroscopy of 3,4-Diethyl-5-methylheptane

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Compound of Interest

Compound Name: **3,4-Diethyl-5-methylheptane**

Cat. No.: **B14550287**

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An Application Note on the ¹H and ¹³C NMR Spectroscopy of **3,4-Diethyl-5-methylheptane**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex branched alkanes.[1][2] For professionals in research and drug development, NMR provides critical insights into molecular structure, connectivity, and stereochemistry. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of **3,4-diethyl-5-methylheptane** and provides a detailed protocol for sample analysis. Due to the complexity arising from extensive signal overlap and small chemical shift dispersion in alkanes, a combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.[1][3][4]

Predicted ¹H and ¹³C NMR Data

While experimental spectra for **3,4-diethyl-5-methylheptane** are not readily available in public databases, chemical shifts can be predicted based on the analysis of similar branched alkanes. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[1] The chemical environment of each carbon and proton in **3,4-diethyl-5-methylheptane** is unique, leading to a complex spectrum. The structure with IUPAC numbering is shown below to aid in the assignment of signals.

Caption: Structure of **3,4-Diethyl-5-methylheptane** with IUPAC numbering.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **3,4-diethyl-5-methylheptane** is expected to be complex due to the presence of multiple, chemically similar protons and significant signal overlap.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
-CH ₃ (Primary)	0.7 - 1.0	Triplet (t) or Doublet (d)	Multiple overlapping triplets and a doublet are expected from the five methyl groups.
-CH ₂ - (Secondary)	1.1 - 1.5	Multiplet (m)	Methylene protons in the ethyl groups and the heptane backbone will show complex splitting.
-CH- (Tertiary)	1.3 - 1.8	Multiplet (m)	Methine protons at C3, C4, and C5 will exhibit highly complex splitting patterns.

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum will be simpler, showing a distinct signal for each unique carbon atom. The chemical shifts for carbons in alkanes typically appear in the range of 10-50 ppm.[5][6]

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Carbon Type
C1, C7, C3", C4", C5'	10 - 20	Primary (CH ₃)
C2, C6, C3', C4'	20 - 35	Secondary (CH ₂)
C3, C4, C5	35 - 50	Tertiary (CH)

Experimental Protocols

A detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra is crucial for accurate structural analysis.

Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals. Deuterated chloroform (CDCl_3) is a common choice for non-polar compounds like alkanes.
- Sample Concentration: Accurately weigh approximately 5-10 mg of **3,4-diethyl-5-methylheptane**.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

^1H NMR Acquisition Parameters:

Parameter	Value	Purpose
Spectrometer Frequency	400 MHz	Standard high-field instrument.
Pulse Program	zg30	Standard 30° pulse experiment for quantitative analysis.
Number of Scans (NS)	16 - 64	Signal averaging to improve signal-to-noise ratio.
Acquisition Time (AQ)	~4 seconds	Ensures high resolution.
Relaxation Delay (D1)	2 - 5 seconds	Allows for full relaxation of protons between scans.
Spectral Width (SW)	12 - 16 ppm	Covers the entire proton chemical shift range.
Temperature	298 K (25 °C)	Standard operating temperature.

¹³C NMR Acquisition Parameters:

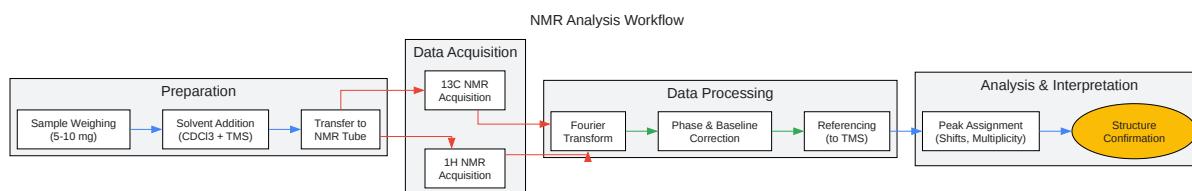
Parameter	Value	Purpose
Spectrometer Frequency	100 MHz	Corresponding carbon frequency for a 400 MHz instrument.
Pulse Program	zgpg30	Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)	1024 - 4096	More scans needed due to the low natural abundance of ¹³ C.
Acquisition Time (AQ)	~1.5 seconds	Adequate for carbon resolution.
Relaxation Delay (D1)	2 seconds	Standard delay for most carbons.
Spectral Width (SW)	220 - 240 ppm	Covers the full range of carbon chemical shifts.
Temperature	298 K (25 °C)	Standard operating temperature.

Data Processing

- Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
- Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Correct any distortions in the baseline of the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow and Data Relationships

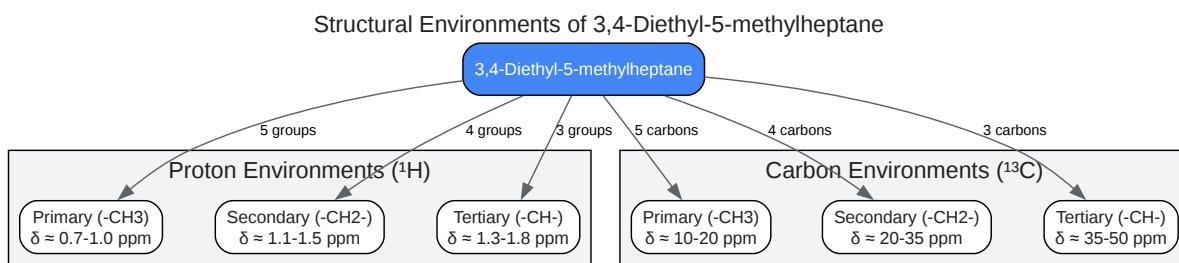
The logical flow from sample preparation to final structural confirmation involves several key steps and data correlations.



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Caption: Experimental workflow for NMR analysis of **3,4-diethyl-5-methylheptane**.

The relationship between different proton and carbon environments within the molecule dictates the final spectrum. Understanding these relationships is key to accurate interpretation.



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Caption: Logical relationships of proton and carbon environments in the molecule.

Conclusion

The structural characterization of highly branched alkanes such as **3,4-diethyl-5-methylheptane** by ¹H and ¹³C NMR spectroscopy requires careful experimental execution and data interpretation. Although significant signal overlap is expected in the ¹H NMR spectrum, the ¹³C NMR spectrum provides a clear signal for each unique carbon atom. For unambiguous assignments, advanced 2D NMR techniques like COSY and HSQC may be necessary. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers and scientists in the analysis of complex aliphatic compounds.

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